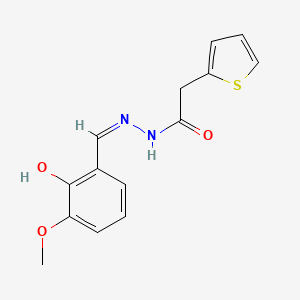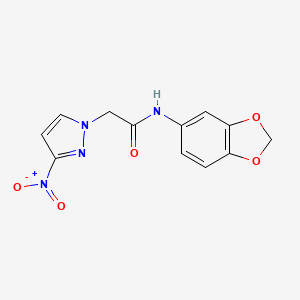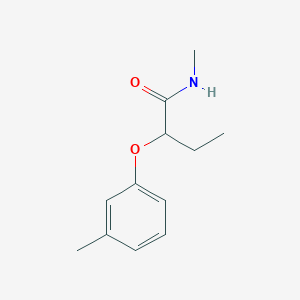![molecular formula C17H22N2O3 B6019809 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6019809.png)
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). ROCKs are enzymes that play a crucial role in regulating actin cytoskeleton dynamics, cell adhesion, and migration. Therefore, Y-27632 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用機序
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione selectively inhibits ROCK by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream substrates. This leads to the inhibition of actin cytoskeleton contraction, cell adhesion, and migration, which are all regulated by ROCK signaling. This compound has also been shown to activate protein kinase A (PKA) and protein kinase C (PKC), which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, migration, and invasion, the relaxation of vascular smooth muscle cells, the improvement of endothelial function, and the promotion of axonal growth and regeneration. This compound has also been shown to have anti-inflammatory and anti-fibrotic effects in various tissues.
実験室実験の利点と制限
One of the main advantages of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione is its high selectivity and potency for ROCK inhibition, which allows for the specific investigation of ROCK signaling in various cellular processes and diseases. This compound is also relatively easy to use and has low toxicity in vitro. However, this compound has some limitations, including its poor solubility in water and its short half-life in vivo, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the research on 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione and ROCK signaling. Firstly, the development of more potent and selective ROCK inhibitors with improved pharmacokinetic properties may lead to better therapeutic outcomes. Secondly, the investigation of the crosstalk between ROCK signaling and other signaling pathways, such as the Hippo pathway, may provide new insights into the regulation of cellular processes and diseases. Finally, the application of this compound in tissue engineering and regenerative medicine may lead to the development of novel therapies for various injuries and diseases.
合成法
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione can be synthesized through a multi-step process involving the reaction of 1-(2-hydroxyethyl)-4-ethylpiperazine with 2,3-dihydro-1H-inden-5-ol, followed by the reaction with 2,4,5-trimethylpyridine and ethyl chloroformate. The final product is obtained after purification and crystallization.
科学的研究の応用
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione has been widely used in scientific research to investigate the role of ROCK signaling in various cellular processes and diseases. For example, this compound has been used to study the effect of ROCK inhibition on the migration and invasion of cancer cells, the regulation of blood pressure in hypertension, and the promotion of axonal regeneration after spinal cord injury.
特性
IUPAC Name |
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-18-8-9-19(17(21)16(18)20)10-11-22-15-7-6-13-4-3-5-14(13)12-15/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISYGGLTNMAWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCOC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6019734.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-isopropoxypropyl)acetamide](/img/structure/B6019735.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6019738.png)

![1-[(1-ethynylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6019767.png)

![5-(dimethylamino)-2-(2-{3-[(2-methylphenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-3(2H)-pyridazinone](/img/structure/B6019776.png)
![1-[3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6019782.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6019787.png)

![4,4,4-trifluoro-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}butanamide](/img/structure/B6019799.png)
![1-{[1-(4-methoxybenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine oxalate](/img/structure/B6019812.png)
![methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate](/img/structure/B6019818.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B6019833.png)